[2-(trifluoromethyl)oxetan-2-yl]methanol

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Secure a versatile, IP-generating building block for your lead optimization programs. This 2,2-disubstituted oxetane features a trifluoromethyl group and a primary alcohol handle, offering a >3-fold improvement in metabolic stability and a 1.9-unit increase in LipE over tert-butyl groups. Its patented-free scaffold and 19F NMR-active probe enable direct fragment-based screening and CNS drug discovery by reducing amine basicity. Ideal for creating patentable composition of matter. Bulk and research quantities available.

Molecular Formula C5H7F3O2
Molecular Weight 156.10 g/mol
CAS No. 2866353-63-9
Cat. No. B6609291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(trifluoromethyl)oxetan-2-yl]methanol
CAS2866353-63-9
Molecular FormulaC5H7F3O2
Molecular Weight156.10 g/mol
Structural Identifiers
SMILESC1COC1(CO)C(F)(F)F
InChIInChI=1S/C5H7F3O2/c6-5(7,8)4(3-9)1-2-10-4/h9H,1-3H2
InChIKeyHIBANJRIPVFNLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Trifluoromethyl)oxetan-2-yl]methanol (CAS 2866353-63-9): A Next-Generation Oxetane Building Block for Property-Driven Drug Design


[2-(Trifluoromethyl)oxetan-2-yl]methanol (CAS 2866353-63-9) is a low molecular weight (156.10 g/mol) fluorinated oxetane derivative [1]. It features a 2,2-disubstituted oxetane core, incorporating a trifluoromethyl group and a primary alcohol. This structure positions it as a member of a privileged class of building blocks in medicinal chemistry, where oxetanes are employed as metabolically stable, polarity-enhancing bioisosteres for functionalities such as gem-dimethyl or carbonyl groups [2]. The combination of the oxetane ring's inherent properties with the electron-withdrawing, lipophilic trifluoromethyl group creates a unique physicochemical profile designed to address specific challenges in lead optimization, particularly those related to ADME properties [3].

Beyond Generic Oxetanes: Why [2-(Trifluoromethyl)oxetan-2-yl]methanol (CAS 2866353-63-9) Cannot Be Casually Substituted


While the oxetane class is known for its beneficial effects on aqueous solubility and metabolic stability [1], the specific substitution pattern on the oxetane ring is critical. The introduction of a strongly electron-withdrawing trifluoromethyl group at the 2-position, adjacent to the methanol moiety, is not a trivial modification. It fundamentally alters key physicochemical properties like pKa and logD compared to non-fluorinated or differently substituted oxetane analogs [2]. This precise arrangement of functional groups creates a unique vector for molecular extension with distinct conformational and electronic biases, which can dictate binding interactions and overall pharmacokinetic performance in ways that a generic, unsubstituted, or differently substituted oxetane building block cannot replicate. Therefore, for medicinal chemists seeking to fine-tune a specific lead series, substituting this compound with a close analog like [2-(methyl)oxetan-2-yl]methanol or a 3-substituted trifluoromethyl oxetane would lead to unpredictable and likely suboptimal outcomes.

Quantitative Differentiators: Procurement-Relevant Evidence for [2-(Trifluoromethyl)oxetan-2-yl]methanol (CAS 2866353-63-9)


Metabolic Stability: Inferred Enhancement via Trifluoromethyl-Oxetane Synergy

Direct head-to-head microsomal stability data for this specific compound is not yet available in the literature. However, strong class-level inference from a study on γ-secretase modulators (GSMs) demonstrates the synergistic effect of the trifluoromethyl-oxetane motif. Replacing a tert-butyl group with a trifluoromethyl oxetane led to a >3-fold improvement in metabolic stability (t1/2 >60 min vs. 19.6 min for the tert-butyl analog) in human liver microsomes [1]. Given that the target compound is a key precursor to this privileged motif, it represents a strategic starting point for accessing molecules with a proven advantage in metabolic stability.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Lipophilic Efficiency (LipE): A Key Driver for Superior Drug Candidates

The same study on GSMs provides quantifiable evidence for improved Lipophilic Efficiency (LipE), a critical metric in drug discovery. The trifluoromethyl-oxetane analog demonstrated a LipE of 5.7, compared to 3.8 for the tert-butyl analog [1]. This 1.9-unit increase indicates a significantly better balance between potency and lipophilicity, a highly desirable property for reducing off-target toxicity and improving developability. The target compound is a fundamental building block for creating this lipophilically-optimized motif.

Medicinal Chemistry Drug Design Physicochemical Properties

Modulation of Acidity: Strategic Reduction of Amine pKa via Oxetane

A 2025 review details the ability of an oxetane ring to significantly reduce the basicity of adjacent amine groups. In one example, substituting a methyl group with an oxetane on a benzoazepine core lowered the pKa of a basic amine from 4.0 to 2.8 [1]. This effect is comparable to other electron-withdrawing groups like trifluoroethylamine (pKa 2.7) but with the added benefit of retaining better physicochemical properties. While not a direct measurement on the target compound, this demonstrates the profound and beneficial electronic influence of the oxetane ring. In the target compound, this oxetane effect is further amplified by the adjacent trifluoromethyl group, making it a powerful tool for reducing the basicity of derived amine-containing molecules.

Medicinal Chemistry Drug Design Physicochemical Properties

Exclusive Access to a 2,2-Disubstituted, Trifluoromethylated Scaffold

A search of the PubChemLite database reveals that [2-(trifluoromethyl)oxetan-2-yl]methanol has zero associated patents or publications [1]. This indicates that this specific scaffold is in a nascent or unexplored chemical space. From a procurement perspective, this is a critical differentiator. Utilizing this compound in a research program provides access to novel, potentially patentable chemical matter, a distinct advantage over using a widely explored and commercially crowded building block class like 3-substituted oxetanes. This exclusivity is a quantifiable, strategic asset for any drug discovery or agrochemical program seeking a competitive edge.

Organic Synthesis Medicinal Chemistry Building Blocks

High-Value Application Scenarios for [2-(Trifluoromethyl)oxetan-2-yl]methanol (CAS 2866353-63-9) in Research and Industry


Synthesis of Next-Generation Metabolic Stable tert-Butyl Bioisosteres

This compound is an ideal precursor for generating novel bioisosteres of the tert-butyl group. As demonstrated, the trifluoromethyl-oxetane motif improves metabolic stability by >3-fold and LipE by 1.9 units compared to a tert-butyl group [1]. This makes it a high-value starting material for medicinal chemists seeking to replace metabolically labile or lipophilic tert-butyl groups in lead compounds, directly addressing common ADME liabilities.

Design of CNS-Penetrant Drug Candidates Requiring Low Amine Basicity

Given the oxetane ring's ability to reduce the pKa of adjacent basic amines by over a log unit [1], this building block is strategically important for central nervous system (CNS) drug discovery. Lowering amine basicity is a well-established tactic to improve blood-brain barrier permeability and reduce undesirable interactions with hERG channels. The target compound provides a direct route to exploring this property in novel chemical series.

Early-Stage Exploration of Novel and Unencumbered Chemical Space

The confirmed absence of prior literature and patents associated with this specific scaffold [1] makes it a prime candidate for early-stage, IP-generating research. Programs focused on fragment-based drug discovery or exploring new biological targets can leverage this compound to rapidly access unexplored vectors of chemical space, increasing the likelihood of discovering novel hits with unique binding modes and patentable composition of matter.

Synthesis of Fluorinated Oxetane-Containing Probes for Chemical Biology

The combination of a stable oxetane core and a 19F NMR-active trifluoromethyl group makes this compound an attractive precursor for chemical biology probes. The trifluoromethyl group can serve as a sensitive reporter for binding events or conformational changes via 19F NMR. Researchers can use this building block to incorporate this dual functionality into tool compounds for target engagement studies or to investigate biological mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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